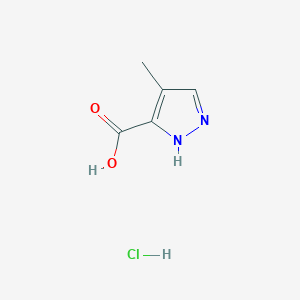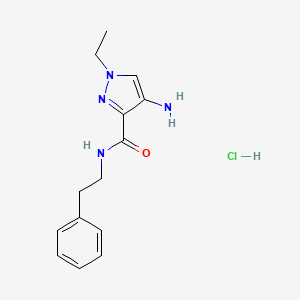![molecular formula C14H14N6O2 B2637523 ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate CAS No. 899953-94-7](/img/structure/B2637523.png)
ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate is a synthetic organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate is a novel triazole-pyrimidine hybrid compound that has been studied for its neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound exerts its neuroprotective effects by modulating these cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound involve the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially prevent or slow the progression of neurodegenerative diseases.
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . These effects are achieved through the inhibition of NO and TNF-α production, reduced expression of the ER chaperone BIP, and the apoptosis marker cleaved caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate typically involves the following steps:
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-[1,2,3]triazole with a suitable pyrimidine derivative in the presence of a base can yield the triazolopyrimidine core.
Amination: The triazolopyrimidine core is then subjected to amination reactions to introduce the amino group at the desired position.
Esterification: The final step involves the esterification of the amino-substituted triazolopyrimidine with ethyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Triazolo[1,5-c]pyrimidine: Studied for its neuroprotective and anti-inflammatory properties.
Triazolo[4,3-e]pyrimidine: Investigated for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-3-22-14(21)9-4-6-10(7-5-9)17-12-11-13(16-8-15-12)20(2)19-18-11/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLWYDHXILWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)

![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)


![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2637454.png)
![N-cyclohexyl-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2637456.png)


![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)


